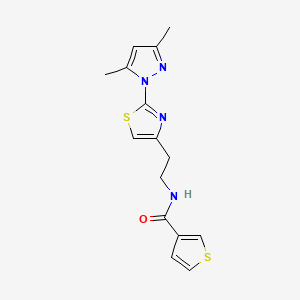

N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

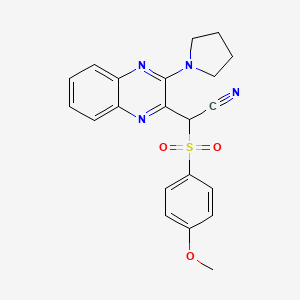

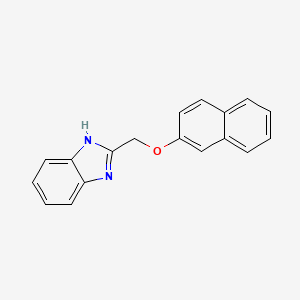

“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiazole rings are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity . The thiophene ring is a sulfur-containing heterocycle, which could influence the compound’s electronic properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thiazole, and thiophene rings, as well as the carboxamide group. These functional groups can participate in a variety of chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could contribute to its stability, while the carboxamide group could influence its solubility .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

One of the primary applications of compounds similar to N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide is in the synthesis of novel molecules with antimicrobial properties. For instance, Basavarajaiah and Mruthyunjayaswamy (2008) synthesized a series of substituted-thiazole-2-semicarbazides and their derivatives, which were screened for antimicrobial activity. This research highlights the chemical versatility of thiazole and pyrazole moieties for creating compounds that can potentially combat microbial infections (Basavarajaiah & Mruthyunjayaswamy, 2008).

Antitumor Agents

Another significant application is in the development of antitumor agents. Gomha, Edrees, and Altalbawy (2016) focused on the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety. The compounds synthesized were evaluated for their anti-tumor activities, specifically against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities for certain compounds. This study underscores the potential of thiazole and pyrazole derivatives as scaffolds for the design of new anticancer drugs (Gomha, Edrees, & Altalbawy, 2016).

Antidepressant Potential

In the domain of neuropsychiatric disorders, compounds bearing pyrazole and thiophene moieties have been investigated for their antidepressant potential. Mathew, Suresh, and Anbazhagan (2014) synthesized a series of thiophene-bearing pyrazoline carboxamides and evaluated their antidepressant effects using behavioral models. This research illustrates the potential use of such compounds in the development of new therapeutic agents for treating depression (Mathew, Suresh, & Anbazhagan, 2014).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in different biochemical pathways .

Mode of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .

Biochemical Pathways

Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

These functional groups can influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .

Result of Action

Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, its interaction with its targets can be influenced by the presence of other molecules, such as cofactors or competitive inhibitors .

Propiedades

IUPAC Name |

N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4OS2/c1-10-7-11(2)19(18-10)15-17-13(9-22-15)3-5-16-14(20)12-4-6-21-8-12/h4,6-9H,3,5H2,1-2H3,(H,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFJXNJFELGCCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CSC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[[4-(Difluoromethyl)phenyl]methyl]-2-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2396675.png)

![{6-Amino-2-[(2-morpholin-4-ylethyl)amino]-5-nitropyrimidin-4-yl}phenylamine](/img/structure/B2396677.png)

![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)

![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2396686.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2396698.png)